molecular formula C10H9Cl2FO2 B8741773 1-(2,6-Dichloro-3-fluorophenyl)ethyl acetate CAS No. 877397-67-6

1-(2,6-Dichloro-3-fluorophenyl)ethyl acetate

Cat. No. B8741773
M. Wt: 251.08 g/mol
InChI Key: IZHRGJAQMNPACR-UHFFFAOYSA-N
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Patent
US08785632B2

Procedure details

2 M HCl (0.2 mL) is added to solution of compound A1 (0.97 mmol) in 2 mL of ethanol. The mixture is then put in an ice bath and Fe powder (365 mg) is added slowly. The reaction is heated to 85° C. for 1 hr and cooled to room temperature. Celite (0.5 g) is added to stir and the resulting mixture is filtered through a bed of celite and rinsed with ethanol. The filtrated is evaporated to give a brown oil residue, compound A2. The residue is used without further purification.
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
0.97 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
365 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[C:8]([F:9])=[CH:7][CH:6]=[C:5]([Cl:10])[C:4]=1[CH:11]([OH:13])[CH3:12].[CH2:14]([OH:16])[CH3:15]>[Fe]>[C:14]([O:13][CH:11]([C:4]1[C:5]([Cl:10])=[CH:6][CH:7]=[C:8]([F:9])[C:3]=1[Cl:2])[CH3:12])(=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
0.2 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.97 mmol
Type
reactant
Smiles
ClC1=C(C(=CC=C1F)Cl)C(C)O
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
365 mg
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is then put in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
Celite (0.5 g) is added
FILTRATION
Type
FILTRATION
Details
the resulting mixture is filtered through a bed of celite and
WASH
Type
WASH
Details
rinsed with ethanol
CUSTOM
Type
CUSTOM
Details
The filtrated is evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(C)C1=C(C(=CC=C1Cl)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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